N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the benzofuran ring through a cyclization reaction. For example, the reaction of 3,4-dimethylphenyl acetic acid with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent can lead to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert them into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of hydroxyl groups, while reduction of the carboxamide group can yield amines .
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential bioactivity makes it a candidate for studies on its effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The benzofuran ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-ethoxycarbonyl-1-(2,3- and 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Uniqueness
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and its benzofuran core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-8-18(13-16(15)2)26-25(27)23-21-14-20(29-4)11-12-22(21)30-24(23)17-6-9-19(28-3)10-7-17/h5-14H,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFIHBHJPVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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